Selenious acid

描述

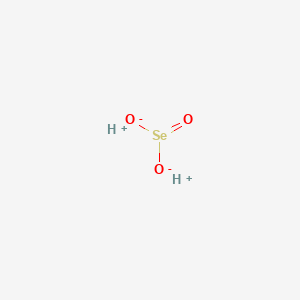

亚硒酸,也称为亚硒酸,是一种化学化合物,化学式为 H₂SeO₃。它是硒的主要含氧酸,结构描述为 O=Se(OH)₂。亚硒酸是一种白色、易吸湿的结晶固体,易溶于水和乙醇。 它在性质上具有中等氧化性,通常用于各种工业和科学应用 .

合成路线和反应条件:

二氧化硒与水的反应: 制备亚硒酸最常用的方法是将二氧化硒 (SeO₂) 溶解于水中。此反应生成亚硒酸溶液:[ \text{SeO}2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ]

硒的氧化: 亚硒酸也可以通过用硝酸氧化硒来获得:[ 3\text{Se} + 4\text{HNO}_3 \rightarrow 3\text{H}_2\text{SeO}_3 + 4\text{NO} ]

工业生产方法:

用过氧化氢氧化: 另一种方法涉及在酸性催化剂存在下,用过氧化氢氧化二氧化硒:[ \text{SeO}_2 + \text{H}_2\text{O}_2 + 2\text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ]

反应类型:

氧化: 亚硒酸可以用强氧化剂(如过氧化氢)氧化为硒酸 (H₂SeO₄):[ \text{H}_2\text{SeO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 + \text{H}_2\text{O} ]

还原: 亚硒酸可以用还原剂(如二氧化硫)还原为单质硒:[ \text{H}_2\text{SeO}_3 + 2\text{SO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Se} + 2\text{H}_2\text{SO}_4 ]

沉淀: 亚硒酸与弱硝酸中的银离子反应,形成白色亚硒酸银沉淀:[ \text{H}_2\text{SeO}_3 + 2\text{Ag}^+ \rightarrow \text{Ag}_2\text{SeO}_3 + 2\text{H}^+ ]

常用试剂和条件:

氧化剂: 过氧化氢、氯。

还原剂: 二氧化硫、硫化氢。

沉淀剂: 弱硝酸中的银离子。

主要产品:

氧化: 硒酸。

还原: 单质硒。

沉淀: 亚硒酸银。

科学研究应用

Anticancer Properties

Selenious acid has been studied for its potential anticancer effects. Research indicates that it can inhibit the growth of certain cancer cell lines, such as malignant erythroleukemia cells. In vitro studies have shown that this compound stimulates hemoglobin synthesis and increases the release of interleukin-2, which is crucial for T lymphocyte activity and overall immune response .

Case Study:

A study demonstrated that this compound significantly inhibited the proliferation of human hepatocellular carcinoma cells while exhibiting lower toxicity to normal hepatocytes . This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Immune System Modulation

Selenium plays a vital role in immune function. This compound has been shown to enhance the immune response by promoting the activity of T and B lymphocytes, thereby potentially aiding in the prevention and management of diseases like atherosclerosis and cancer .

Nutritional Supplementation

This compound is used in parenteral nutrition formulations to maintain selenium levels in patients who cannot consume food orally. It is essential for preventing selenium deficiency, which can lead to various health issues, including weakened immune function and increased oxidative stress .

Steel Treatment

This compound is employed in the steel industry for its ability to protect and modify the color of steel through processes such as cold-bluing. This application enhances the aesthetic appeal and corrosion resistance of steel products .

Electronics and Photovoltaics

In electronics, this compound is utilized in the production of solar panels, light sensors, laser printers, and photocopiers. Its properties as an oxidizing agent are beneficial in synthesizing various electronic components .

Agricultural Uses

Selenium compounds, including this compound, have been explored as soil amendments to improve crop yield and nutritional quality. They play a role in enhancing plant resistance to diseases and pests while promoting overall plant health .

Toxicological Studies

Research on this compound also includes its toxicological profile. While it has beneficial applications, excessive exposure can lead to toxicity characterized by symptoms such as gastrointestinal distress and neurological effects . Understanding these effects is crucial for safe handling and application in both medical and industrial contexts.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medical | Anticancer therapy | Inhibits cancer cell growth; stimulates immune response |

| Nutritional | Parenteral nutrition | Prevents selenium deficiency |

| Industrial | Steel treatment | Used in cold-bluing |

| Electronics production | Utilized in solar panels and photocopiers | |

| Agricultural | Soil amendment | Improves crop yield and resistance |

| Toxicology | Safety assessments | Potential toxicity requires careful management |

作用机制

亚硒酸在体内通过谷胱甘肽参与的电子还原转化为硒化氢。硒化氢作为硒库,形成硒蛋白,硒蛋白参与各种生物过程。 这些硒蛋白在抗氧化防御、甲状腺激素代谢和免疫功能中发挥作用 .

相似化合物的比较

亚硒酸通常与硒的其它含氧酸和类似化合物进行比较:

硒酸 (H₂SeO₄): 比亚硒酸更强的氧化剂,能够从氯离子中释放出氯.

亚硫酸 (H₂SO₃): 与亚硒酸类似,但不易分离。两种酸都是二元酸,形成类似的盐。

亚碲酸 (H₂TeO₃): 与亚硒酸类似,但用碲代替硒。它在工业应用中不常见。

亚硒酸的独特性:

- 与亚硫酸相比,亚硒酸更容易分离。

- 它在钢铁冷蓝化工艺和硒蛋白的合成中具有独特的应用。

类似化合物:

- 硒酸

- 亚硫酸

- 亚碲酸

生物活性

Selenious acid (H₂SeO₃) is an inorganic compound of selenium that exhibits significant biological activity, particularly in the context of human health and disease. This article explores the biological effects, mechanisms of action, safety profiles, and therapeutic potentials of this compound, supported by diverse research findings and case studies.

This compound is a form of selenium that plays a crucial role in various biological processes. It is primarily absorbed in the gastrointestinal tract, with studies indicating an absorption rate of approximately 40-70% following oral administration . Once absorbed, it is metabolized into hydrogen selenide (H₂Se), which can be further methylated to produce various excretory forms. The reduction of this compound to elemental selenium can occur under certain conditions, influencing its bioavailability and activity in the body .

Mechanism of Action:

- Antioxidant Activity: this compound contributes to the synthesis of selenoproteins, which are essential for antioxidant defense mechanisms in cells. These proteins help mitigate oxidative stress by neutralizing reactive oxygen species (ROS) .

- Immune Modulation: Research shows that this compound can stimulate the synthesis of interleukin-2 (IL-2), enhancing T lymphocyte proliferation and activity, which is vital for immune responses .

- Cytotoxic Effects on Cancer Cells: In vitro studies have demonstrated that this compound can induce apoptosis in malignant erythroleukemia cell lines by promoting hemoglobin synthesis and increasing intracellular selenium accumulation .

Biological Activities

The biological activities of this compound encompass a range of health-related effects:

1. Cancer Prevention

Selenium compounds, including this compound, have been implicated in cancer prevention through their antioxidant properties and ability to modulate immune function. A study highlighted its potential role in preventing esophageal squamous cancer by affecting gene expression related to oxidative stress response .

2. Neuroprotection

This compound has shown promise in neuroprotection, particularly against stroke-induced damage. A study indicated that it maintains cellular bioavailability at low concentrations and exhibits protective effects on neuronal cells without significant cytotoxicity .

3. Metabolic Regulation

Selenium plays a role in glucose metabolism and may influence insulin sensitivity. However, excessive selenium intake has been associated with adverse effects on metabolic health, including an increased risk of type 2 diabetes mellitus (T2DM) .

Case Studies

Several case studies illustrate the diverse effects of this compound:

- Total Parenteral Nutrition (TPN): A review of literature on TPN highlighted the efficacy of this compound as a source of selenium for patients unable to meet their nutritional needs orally. Doses ranging from 32 to 400 mcg/day were evaluated for their effectiveness in maintaining selenium status .

- Safety Assessments: The European Food Safety Authority (EFSA) conducted assessments establishing a tolerable upper intake level (UL) for selenium based on adverse effects observed at higher doses. For adults, a UL of 255 μg/day was determined, emphasizing the need for careful monitoring of selenium supplementation .

Research Findings

A summary table below encapsulates key findings from recent research on this compound:

属性

IUPAC Name |

selenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHWIHFGHIESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SeO3, H2O3Se | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenious acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenious_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024300 | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998), Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

soluble, 90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C, Very sol in alcohol; insol in ammonia, 167 g/100 cc water @ 20 °C, Solubility in water, g/100ml at 20 °C: 167 | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink, 3.004 @ 15 °C/4 °C, 3.0 g/cm³ | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 59 °F (EPA, 1998), 2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C, Vapor pressure, Pa at 15 °C: 266 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Sodium selenite likely has the same mechanism of action as [DB11135]. The most important physiological role of sodium selenite is associated with its presence as an active component of many enzymes and proteins, in addition to its antioxidative role. Selenium has been shown to activate anticancer agents, prevent heart and vascular diseases, exhibit anti-proliferative and anti-inflammatory properties, and to stimulate the immune system. Its anticancer properties may be explained by the oxidation of free sulfhydryl groups. Tumor cells express free sulfhydryl groups (–SH) on the surface of their cell membranes and contribute to uncontrolled cell division. Only those compounds that can oxidize these groups to disulfides (S–S) may inhibit this process. Some organic forms of selenium, including selenocysteine, methylseleninic acid, and Se-methylselenocysteine have been established to be antioxidants. However, their anticancer mechanism is still not well understood. Selenious acid, during an in vitro study, was found to stimulate hemoglobin synthesis in three different malignant erythroleukemia cell lines (MEL). It has also been shown to increase the release of interleukin 2 in a dose-dependent manner. Interleukin-2 is made by a type of T lymphocyte (white blood cell). It increases the growth and activity of other T-lymphocytes and B-lymphocytes and this contributes to the development of the immune system., SELENIOUS ACID STIMULATED HEMOGLOBIN SYNTHESIS IN 3 DIFFERENT MALIGNANT MURINE ERYTHROLEUKEMIA (MEL) CELL LINES. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hygroscopic crystals., Transparent, colorless, crystals., Hexagonal prisms. | |

CAS No. |

7783-00-8, 14124-67-5 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenious acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenious acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenious acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenious acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A27P4Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 158 °F (EPA, 1998), 70 °C with decomposition. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。